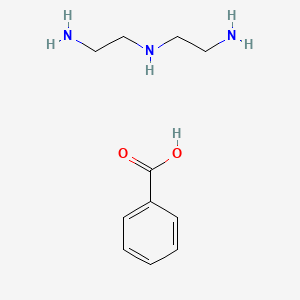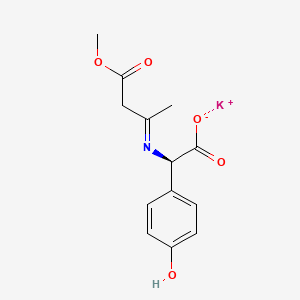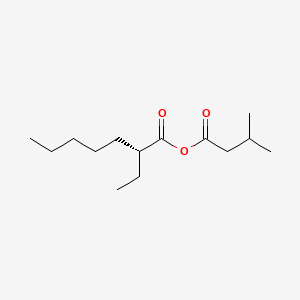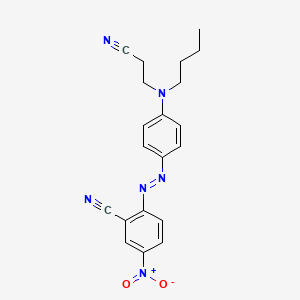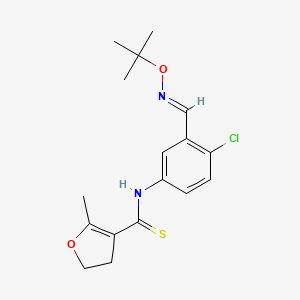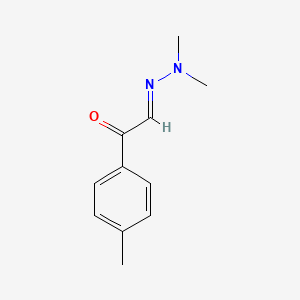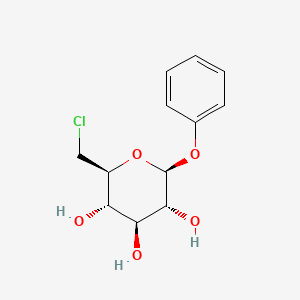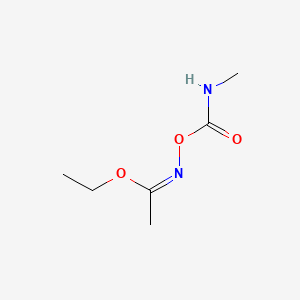
Ethanimidic acid, N-(((methylamino)carbonyl)oxy)-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanimidic acid, N-(((methylamino)carbonyl)oxy)-, ethyl ester is a chemical compound with a complex structure. It is known for its various applications in scientific research and industry. This compound is characterized by its unique chemical properties, which make it a subject of interest in various fields of study.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanimidic acid, N-(((methylamino)carbonyl)oxy)-, ethyl ester involves several steps. One common method includes the reaction of ethanimidic acid with methylamine and ethyl chloroformate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the process. The reaction is carried out at low temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanimidic acid, N-(((methylamino)carbonyl)oxy)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Wissenschaftliche Forschungsanwendungen
Ethanimidic acid, N-(((methylamino)carbonyl)oxy)-, ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Ethanimidic acid, N-(((methylamino)carbonyl)oxy)-, ethyl ester involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact pathways depend on the context of its use, such as in medicinal chemistry or enzymology.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methomyl: A similar compound with insecticidal properties.
Ethanimidothioic acid, N-(((methylamino)carbonyl)oxy)-, methyl ester: Shares structural similarities but differs in its ester group.
Uniqueness
Ethanimidic acid, N-(((methylamino)carbonyl)oxy)-, ethyl ester is unique due to its specific ester group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be suitable.
Eigenschaften
CAS-Nummer |
19934-16-8 |
|---|---|
Molekularformel |
C6H12N2O3 |
Molekulargewicht |
160.17 g/mol |
IUPAC-Name |
ethyl (1Z)-N-(methylcarbamoyloxy)ethanimidate |
InChI |
InChI=1S/C6H12N2O3/c1-4-10-5(2)8-11-6(9)7-3/h4H2,1-3H3,(H,7,9)/b8-5- |
InChI-Schlüssel |
LSZIZTARAYUKRS-YVMONPNESA-N |
Isomerische SMILES |
CCO/C(=N\OC(=O)NC)/C |
Kanonische SMILES |
CCOC(=NOC(=O)NC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


